molecular formula C12H19NO4 B1447195 2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-5-carboxylic acid CAS No. 1363210-41-6

2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-5-carboxylic acid

Cat. No. B1447195
CAS RN: 1363210-41-6
M. Wt: 241.28 g/mol
InChI Key: GMGUVTWUHZJSAF-UHFFFAOYSA-N
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Description

“2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-5-carboxylic acid” is a chemical compound with the CAS Number: 1363210-41-6 . It has a molecular weight of 240.28 . The IUPAC name for this compound is (1S,4R,5S)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-5-carboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H19NO4/c1-12(2,3)17-11(16)13-6-7-4-8(13)5-9(7)10(14)15/h7-9H,4-6H2,1-3H3,(H,14,15)/p-1 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

This compound is typically stored at room temperature . The physical form of this compound is not specified in the search results.

Scientific Research Applications

Synthesis of Constrained Amino Acids and Precursors

2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-5-carboxylic acid and related compounds have been utilized as precursors for the synthesis of conformationally constrained β-amino acids. These constrained amino acids are significant due to their potential in forming oligomers with defined secondary structures, which can be crucial in various biochemical applications and drug design. For instance, the synthesis of C1-substituted N-tert-butoxycarbonyl-5-syn-tert-butyldimethylsilyloxymethyl-2-azabicyclo[2.1.1]hexanes has been elaborated to produce amino acid derivatives with such structural constraints (Krow et al., 2016).

Chiral Cyclic Amino Acid Esters

The synthesis of chiral cyclic amino acid esters, such as tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, from corresponding cis- and trans-5-hydroxypipecolic acid ethyl esters, is another application. These compounds are synthesized via an intramolecular lactonization reaction without using chiral catalysts or enzymes, and without the necessity for separation by chiral column chromatography. The resulting chiral compounds are characterized using various spectroscopic methods and crystallography, indicating their potential use in stereochemistry and molecular design (Moriguchi et al., 2014).

Synthesis of Stereoisomers and Analogs

The synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid showcases the versatility of these compounds in synthesizing unnatural amino acids. The ability to obtain either pure cis or trans acid and conduct optical resolution via diastereomeric salt formation or chromatography on a chiral stationary phase signifies the compound's utility in stereochemistry and pharmacology. Additionally, ab initio calculations provide insights into the cis selectivity observed in the synthesis, further emphasizing the compound's significance in scientific research (Bakonyi et al., 2013).

Safety and Hazards

The safety information for this compound indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-6-7-4-8(13)5-9(7)10(14)15/h7-9H,4-6H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMGUVTWUHZJSAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1CC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-5-carboxylic acid
Reactant of Route 2
2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-5-carboxylic acid
Reactant of Route 3
2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-5-carboxylic acid
Reactant of Route 4
Reactant of Route 4
2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-5-carboxylic acid
Reactant of Route 5
2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-5-carboxylic acid
Reactant of Route 6
2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-5-carboxylic acid

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